Cas no 25007-79-8 (1,3,5-Triazine-2,4-diamine,6-(2-pyridinyl)-)
25007-79-8 structure
Product Name:1,3,5-Triazine-2,4-diamine,6-(2-pyridinyl)-
Numero CAS:25007-79-8
MF:C8H8N6
MW:188.189319610596
CID:271296
PubChem ID:212817
Update Time:2025-04-19
1,3,5-Triazine-2,4-diamine,6-(2-pyridinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5-Triazine-2,4-diamine,6-(2-pyridinyl)-
- 6-pyridin-2-yl-1,3,5-triazine-2,4-diamine
- 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine
- 2,6-Diamino-4-(2-pyridyl)-s-triazine
- 2.4-Diamino-6-< pyridyl-(2)> -1.3.5-triazin
- 6-(pyridin-2-yl)-1,3,5-triazin-2,4-diamine
- 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine
- 6-[2]Pyridyl-[1,3,5]triazin-2,4-diyldiamin
- 6-[2]pyridyl-[1,3,5]triazine-2,4-diyldiamine
- 6-pyridin-2-yl-[1,3,5]triazine-2,4-diamine
- AC1L4TO2
- AC1Q4XS2
- AI 3-51408
- BRN 0163557
- NSC254525
- s-Triazine, 2,6
- SureCN3345877
- HMS2161H13
- CHEMBL1400585
- 1,3,5-Triazine-2,4-diamine, 6-(2-pyridinyl)-
- s-Triazine, 2,6-diamino-4-(2-pyridyl)-
- MLS000038252
- HMS3322C13
- NSC-254525
- DTXSID70179712
- SMR000037975
- s-Triazine,6-diamino-4-(2-pyridyl)-
- 2,4-diamino-6-pyridyl-sym-triazine
- Oprea1_475680
- 25007-79-8
- SCHEMBL3345877
- 1,5-Triazine-2,4-diamine, 6-(2-pyridinyl)-
- 4-26-00-03806 (Beilstein Handbook Reference)
- NSC 254525
- AKOS005625049
- 6-(2-pyridinyl)-1,3,5-triazine-2,4-diamine
-
- Inchi: 1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-3-1-2-4-11-5/h1-4H,(H4,9,10,12,13,14)
- Chiave InChI: MTSVIHVYYVZVLK-UHFFFAOYSA-N
- Sorrisi: N1C(N)=NC(N)=NC=1C1C=CC=CN=1
Proprietà calcolate
- Massa esatta: 188.08124
- Massa monoisotopica: 188.081
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 177
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 104Ų
Proprietà sperimentali
- Densità: 1.423
- Punto di ebollizione: 544.1°C at 760 mmHg
- Punto di infiammabilità: 316.7°C
- Indice di rifrazione: 1.71
- PSA: 103.6
- LogP: 1.26040
1,3,5-Triazine-2,4-diamine,6-(2-pyridinyl)- Letteratura correlata
-
Jianfeng Wu,Julie Jung,Peng Zhang,Haixia Zhang,Jinkui Tang,Boris Le Guennic Chem. Sci. 2016 7 3632
-
Xia-Bing Fu,Dan-Dan Liu,Yuan Lin,Wei Hu,Zong-Wan Mao,Xue-Yi Le Dalton Trans. 2014 43 8721
-
Fang Shen,Ya-Xian Liu,Shu-Min Li,Chi-Kun Jiang,Bing-Feng Wang,Ya-Hong Xiong,Zong-Wan Mao,Xue-Yi Le New J. Chem. 2017 41 12429
-
Tianji Wang,Yuanjun Hou,Yongjie Chen,Ke Li,Xuexin Cheng,Qianxiong Zhou,Xuesong Wang Dalton Trans. 2015 44 12726
-
Mei Guo,Yonghui Xu,Jianfeng Wu,Lang Zhao,Jinkui Tang Dalton Trans. 2017 46 8252
25007-79-8 (1,3,5-Triazine-2,4-diamine,6-(2-pyridinyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso